molecular formula C9H16N2O B13481022 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide

2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide

Cat. No.: B13481022
M. Wt: 168.24 g/mol
InChI Key: CUBNQJBBLWUYMD-SSDOTTSWSA-N
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Description

2-[(6S)-5-azaspiro[24]heptan-6-yl]-N-methylacetamide is a chemical compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide typically involves the reaction of a spirocyclic amine with an acylating agent. One common method includes the use of 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]acetic acid hydrochloride as a starting material . The reaction conditions often involve the use of a base such as triethylamine and an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, possibly using continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary amines.

Scientific Research Applications

2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide is not fully understood. it is believed to interact with specific molecular targets, possibly involving enzyme inhibition or receptor binding. The spirocyclic structure may play a crucial role in its biological activity by providing a rigid framework that can interact with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This structure differentiates it from other similar compounds, making it a valuable molecule for research and development in various scientific fields.

Properties

Molecular Formula

C9H16N2O

Molecular Weight

168.24 g/mol

IUPAC Name

2-[(6S)-5-azaspiro[2.4]heptan-6-yl]-N-methylacetamide

InChI

InChI=1S/C9H16N2O/c1-10-8(12)4-7-5-9(2-3-9)6-11-7/h7,11H,2-6H2,1H3,(H,10,12)/t7-/m1/s1

InChI Key

CUBNQJBBLWUYMD-SSDOTTSWSA-N

Isomeric SMILES

CNC(=O)C[C@@H]1CC2(CC2)CN1

Canonical SMILES

CNC(=O)CC1CC2(CC2)CN1

Origin of Product

United States

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